2-(Aminomethyl)-1-(cyclopropylcarbonyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride
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Description
The compound is a complex organic molecule. It contains functional groups such as aminomethyl and carbonyl, which are common in many organic compounds . The presence of these groups can influence the compound’s reactivity and properties .
Physical and Chemical Properties Analysis
Physical and chemical properties of a compound can include factors like molecular weight, boiling point, melting point, and solubility. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties for this compound .Scientific Research Applications
Oligopeptide Synthesis and Structural Analysis : This compound is used in the synthesis of β-oligopeptides, which are derived from 1-(aminomethyl)cyclopropanecarboxylic acid. These oligopeptides have been studied for their crystal structures, showcasing a unique secondary-structural motif, which includes eight-membered rings with hydrogen bonding. This research is pivotal in understanding peptide structures and their potential applications in biology and materials science (Abele, Seiler, & Seebach, 1999).
Hydrogallation in Gallium Hydride Complexes : The compound is also explored in the context of gallium hydride complexes. Studies have shown its involvement in dehydrogenative Ga−Ga coupling, which is significant in the field of organometallic chemistry and could have implications for catalysis and material science applications (Nogai & Schmidbaur, 2004).
Synthesis of Benzopyranopyrrolones : Another application is in the synthesis of [1]benzopyrano[2,3-b]pyrrol-4(1H)-ones. This involves the preparation of these compounds from 2-chlorochromone and α-amino ketones, which can then be functionalized further. This research is significant in the field of organic chemistry, particularly in the synthesis of complex heterocyclic compounds (Alberola et al., 1997).
Formation of Schiff and Mannich Bases : The compound is involved in the synthesis of Schiff and Mannich bases of isatin derivatives. This process includes the preparation of ethyl imidate hydrochlorides and their subsequent reactions to form these bases. Such research has implications in pharmaceutical and medicinal chemistry (Bekircan & Bektaş, 2008).
Crystallography and Modelling : Studies have also focused on the crystallography and modelling of compounds involving this chemical. For instance, the structural analysis of 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives provides insights into their molecular conformations and potential applications in designing new materials or drugs (Odabaşoǧlu et al., 2003).
Properties
IUPAC Name |
2-(aminomethyl)-1-(cyclopropanecarbonyl)-3,5-dimethylpyridin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-7-6-14(12(16)9-3-4-9)10(5-13)8(2)11(7)15;/h6,9H,3-5,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTODUHHTULCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C(C1=O)C)CN)C(=O)C2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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